![molecular formula C18H21N5O4 B2446211 8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-80-7](/img/structure/B2446211.png)
8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a tetrahydrofuran ring, and an imidazotriazine ring. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry . Single crystal X-ray diffraction could also be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the tetrahydrofuran ring could potentially undergo reactions typical of ethers, while the imidazotriazine ring could participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- The compound’s boron-containing moiety makes it suitable for Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for carbon–carbon bond formation and involves the coupling of aryl or vinyl boron reagents with organic halides or triflates. The mild reaction conditions and functional group tolerance of this method have contributed to its popularity in synthetic chemistry .
- Thiazolidinone derivatives, which include the compound , have been investigated for their biological activities. The presence of the thiazolidinone ring has been associated with greater anti-inflammatory and analgesic effects .
- Researchers have determined the crystal structure of this compound using X-ray diffraction (XRD) techniques. Additionally, computational studies (density functional theory and Hartree–Fock) have provided insights into its electronic properties and molecular interactions .
- The compound contains a tetrahydrofuran ring. 2-MeTHF, a derivative of tetrahydrofuran, has found applications as a solvent and reagent in organic synthesis. For example, it has been used in the synthesis of the ®-enantiomer of the nootropic drug oxiracetam .
Suzuki–Miyaura Coupling
Anti-Inflammatory and Analgesic Activity
Crystal Structure and Computational Study
Use of 2-Methyltetrahydrofuran (2-MeTHF)
Future Directions
properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-26-13-6-4-12(5-7-13)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-27-14/h4-7,14H,2-3,8-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXEYOVYLOJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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